Exploring new synthetic approaches for more efficient and environmentally friendly synthesis of diverse quinazolinone derivatives [, ].
Further investigating the structure-activity relationship (SAR) to design and synthesize new derivatives with improved biological activity and pharmacological properties [, ].
Conducting in-depth studies to understand the precise mechanisms of action of promising quinazolinone derivatives for their various biological activities [].
Evaluating the efficacy and safety of lead quinazolinone derivatives in preclinical and clinical trials to develop new therapeutic agents [, , ].
Compound Description: This compound is a quinazolinone derivative investigated for its atropisomerization properties. Research determined its activation parameters (ΔH‡ and ΔS‡) in decane, suggesting isomerization occurs via a planar, non-ionic transition state where the carbonyl oxygen and 6-chloro substituent are coplanar. []
Relevance: This compound shares the core quinazolinone structure with 3-(2-chlorophenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone. The key structural difference lies in the substituents at the 2- and 6-positions of the quinazolinone ring. While the target compound has a 2-(4-nitrophenyl)vinyl group, this related compound features a 2-(6-diethylaminomethylpyridin-2-yl)vinyl group. Additionally, the related compound possesses a fluorine atom at the 6-position, unlike the target compound. []
Compound Description: This series of compounds, incorporating a 1,4-pentadien-3-one moiety into the 4(3H)-quinazolinone scaffold, were designed and synthesized for their potential antiviral activity against tobacco mosaic virus (TMV). Some derivatives, including A5, A12, A25, and A27, showed higher in vivo antiviral activity than the commercial agent ningnanmycin. []
Relevance: These compounds share the core quinazolinone structure with 3-(2-chlorophenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone. The primary structural difference lies in the substituent at the 3-position of the quinazolinone ring. While the target compound has a 3-(2-chlorophenyl) group, these related compounds possess a 3-((2-((1E,4E)-3-oxo-5-arylpenta-1,4-dien-1-yl)phenoxy)methyl) group. []
Compound Description: This compound, a 1,3,4-thiadiazolyl-4(3H)-quinazolinone derivative, was synthesized and investigated for potential antiviral and anticancer activities. []
Relevance: This compound shares the core quinazolinone structure with 3-(2-chlorophenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone. The main structural difference lies in the substituents at positions 2 and 3 of the quinazolinone ring. While the target compound has a 2-[2-(4-nitrophenyl)vinyl] and a 3-(2-chlorophenyl) group, this related compound features a 2-methyl and a 3-(2-trifluoromethyl-1,3,4-thiadiazol-5-yl) group. []
Compound Description: This series of novel quinazolinones was designed and synthesized from anthranilic acid. Antimicrobial studies revealed that these compounds exhibited mild to good antibacterial activity and mild to moderate antifungal activity. The structure-activity relationship was also discussed in the paper. []
Compound Description: CIPMTO is a novel thiazolidine derivative synthesized and studied for its neuroprotective and antinociceptive effects in a rat model of streptozotocin-induced diabetic neuropathic pain. It exhibited promising results in attenuating behavioral and biochemical changes associated with diabetic neuropathy. []
Compound Description: This group of benzothiazepine derivatives was synthesized and evaluated for their antimicrobial activity. They were prepared through a Michael addition reaction of α,β-unsaturated heterocyclic ketones with substituted 2-aminobenzenethiols. []
Relevance: These compounds, while structurally similar to 3-(2-chlorophenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone due to the shared 2-chlorophenyl and nitrophenyl substituents, differ significantly in their core structure. Instead of a quinazolinone ring, these compounds are built upon a benzothiazepine scaffold. []
Compound Description: This compound is a major metabolite of methaqualone, a sedative-hypnotic drug. Its 1H NMR spectra were studied using achiral and chiral lanthanide shift reagents to understand its structural features and determine optical purity. []
Relevance: This compound shares the core quinazolinone structure with 3-(2-chlorophenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone. The primary structural difference lies in the substituents at positions 2 and 3. The target compound has a 2-[2-(4-nitrophenyl)vinyl] and a 3-(2-chlorophenyl) group, while this related compound features a 2-methyl and a 3-(2'-hydroxymethylphenyl) group. []
Methaqualone & Mecloqualone
Compound Description: Methaqualone and mecloqualone are structurally similar compounds belonging to the quinazolinone class. They are known for their sedative-hypnotic properties and have been investigated for their potential to hinder aryl rotations due to steric hindrance. []
Compound Description: This compound is a quinazolinone derivative studied for its hindered aryl rotations using ab initio (Hartree-Fock) calculations. Results indicated that the N1 atom in this compound adopts an sp3 character in conformations with high steric hindrance. []
3-(2'-carboxyphenyl)-4(3H)-quinazolinone
Compound Description: Isolated from Radix Isatidis (the root of Isatis indigotica), this compound exhibits anti-endotoxic effects. Studies show it can destroy endotoxins, reduce endotoxin-induced fever in rabbits, and inhibit LPS-induced TNFα and NO release in mice macrophages. [, ]
3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one
Compound Description: This study focuses on optimizing the synthesis of this quinazolinone derivative, comparing conventional heating and microwave irradiation methods. Results indicated that microwave irradiation significantly reduced reaction time and improved yield compared to traditional methods. []
Relevance: This compound shares the core quinazolinone structure and the 3-(2-chlorophenyl) substituent with 3-(2-chlorophenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone. The key difference is the absence of the 2-[2-(4-nitrophenyl)vinyl] group and the presence of a 3-amino group in this related compound. []
3-(2-isocyanophenyl)quinazolin-4(3H)-ones
Compound Description: These compounds were designed and utilized as building blocks for synthesizing novel quinoxalino[2,1-b]quinazolinones. This synthesis involved a photocatalytic, metal-free radical cyclization reaction with ethers, where the isocyano group acted as a radical acceptor. []
Compound Description: The crystal structure of this compound, determined by X-ray diffraction, reveals the molecule's conformation and intermolecular interactions. The structure is stabilized by C—H⋯O hydrogen bonds and π–π stacking interactions. []
Compound Description: This study investigated the stability constants of binary and ternary complexes formed by CEHQO with various transition metals (Co(II), Ni(II), Cu(II), and Zn(II)) in the presence of different ligands at varying temperatures. []
Compound Description: This compound, existing in crystal modification II form, is proposed for controlling undesirable microorganisms in manufacturing processes. []
Compound Description: The crystal structure of this substituted chalcone was determined using X-ray diffraction. The structure reveals a dihedral angle between the 2-chlorophenyl and 4-nitrophenyl rings, stabilized by intramolecular C—H⋯O and C—H⋯Cl interactions and intermolecular π–π interactions. []
Compound Description: These 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone derivatives were synthesized and evaluated for their in vitro antitumor activity. Compounds 7 (N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio)acetamide) and 19 (N-(3,4,5 trimethoxybenzyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]propanamide) exhibited excellent antitumor properties. []
Compound Description: This series of 14 compounds, characterized by elemental analyses, IR, [1H] NMR and mass spectral data, were synthesized and tested for insecticidal activity. Four compounds displayed activity comparable to malathion against adult blow flies but showed weaker activity against larvae. []
Compound Description: This study describes the synthesis, characterization, and in vitro anticancer activity of four metal complexes (Cd(II), Ni(II), Zn(II), and Cu(II)) derived from a novel Schiff base ligand, 3-[[(E)-(3-hydroxyphenyl)methylidene]amino]-2-methyl-quinazolin-4(3H)-one (HAMQ). The complexes were characterized using various spectroscopic techniques and showed significant anticancer activity against HeLa and HCT-115 cell lines. []
20. 2-substituted 4(3H)-quinazolinone, 3-substituted-4(3 H)-quinazolinone and 2,3-disubstituted-4(3 H)-quinazolinone derivatives* Compound Description: The review article summarizes various preparation methods, chemical reactions, and biological properties of 4(3 H)-quinazolinone derivatives. []* Relevance: These compounds share the core 4(3H)-quinazolinone structure with 3-(2-chlorophenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone. This category includes compounds with different substituents at the 2-position, 3-position, or both the 2- and 3-position. []
Compound Description: A series of 3H-quinazolin-4-one Schiff's bases were synthesized and evaluated for their anti-ulcerative colitis activity in a rat model. Several compounds, particularly compound 14, exhibited significant protection against acetic acid-induced colitis, comparable to dexamethasone. The study suggests their activity might be attributed to their anti-inflammatory effects, potentially mediated through phospholipase A2 (hGIIA) and protease inhibition. []
Relevance: These compounds share the core quinazolinone structure with 3-(2-chlorophenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone. The main difference lies in the 2 and 3 position substituents. These related compounds have a 2-(4-nitrophenyl) and a 3-substituted benzylideneamino group, distinct from the target compound's substituents. []
Compound Description: (+/-)HX-CH 44 BS, a highly selective β1-adrenoceptor antagonist, has been pharmacologically characterized. It exhibits a high affinity for β1-adrenoceptors, significantly higher than its affinity for β2-adrenoceptors. The compound effectively antagonizes cardiac actions induced by norepinephrine in cats while having minimal effect on bronchodilation induced by isoproterenol, demonstrating its β1-selectivity. []
Compound Description: FR255595 is a potent and novel poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor. Studies demonstrate its neuroprotective effects in both in vitro and in vivo models of Parkinson's disease. [, ]
Compound Description: This newly synthesized quinazolinone derivative was characterized for its structure and chelating properties with various transition metal ions. The study also explored its antifungal activity. []
Compound Description: This quinazoline-4(3H)-one derivative was identified as a potent soluble epoxide hydrolase (sEH) inhibitor (IC50 = 0.5 nM), demonstrating superior potency compared to the reference inhibitor, 12-(3-adamantan-1-ylureido) dodecanoic acid. []
Compound Description: The crystal structure of this triazole compound was analyzed, revealing a molecular structure stabilized by N—H⋯S hydrogen bonds and weak C—H⋯N interactions. []
Compound Description: This study focuses on synthesizing and evaluating the antifungal and antibacterial activities of novel arylimines incorporating a 3-aminoethyl-2-[(p-trifluoromethoxy)anilino]-4(3H)-quinazolinone moiety. The research indicates that these compounds show promising activity against various fungi and bacteria, surpassing the efficacy of commercial agents like thiodiazole-copper and bismerthiazol against certain plant pathogens. []
Compound Description: These derivatives were designed as fluorogenic probes for cellular imaging of monoamine oxidases (MAOs). The design exploits the MAO-catalyzed oxidation of amines to iminium ions, triggering a β-elimination process and releasing the fluorescent HPQ derivative. []
Compound Description: This study explored the synthesis and molecular docking of these derivatives as potential inhibitors of the human gamma-aminobutyric acid receptor (GABA(A)R-β3 homopentamer). Microwave-assisted synthesis proved efficient for generating these compounds, and docking studies identified promising candidates with good binding affinity to the GABA(A)R-β3 homopentamer. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.